molecular formula C9H4F3IN2O2 B2584583 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900015-40-9

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2584583
CAS No.: 900015-40-9
M. Wt: 356.043
InChI Key: XYBUMLCHWKYLTD-UHFFFAOYSA-N
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Description

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of an iodine atom at the 6th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine core. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom at the 6th position can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the 6th position.

Scientific Research Applications

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Lacks the iodine atom at the 6th position.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains methyl groups instead of the trifluoromethyl group and carboxamide instead of carboxylic acid.

Uniqueness

The presence of the iodine atom and the trifluoromethyl group in 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid imparts unique chemical and biological properties. These functional groups enhance the compound’s reactivity and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3IN2O2/c10-9(11,12)7-6(8(16)17)15-3-4(13)1-2-5(15)14-7/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUMLCHWKYLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1I)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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